
Chromoionophore IX
Overview
Description
Chromoionophores are lipophilic pH-sensitive fluorescent or absorbance-based dyes integral to ion-selective optodes (ISOs). These compounds act as optical transducers, converting ion-binding events into measurable signals via changes in protonation states . This gap suggests either a nomenclature discrepancy (e.g., alternative naming conventions) or insufficient coverage in the provided sources. For this analysis, comparisons will focus on structurally and functionally similar chromoionophores documented in the evidence.
Preparation Methods
Synthetic Routes and Reaction Conditions
Chromoionophore IX can be synthesized through a series of chemical reactions involving the condensation of 4-dibutylaminobenzaldehyde with 4-trifluoroacetylbenzaldehyde . The reaction typically requires a base catalyst and is carried out under controlled temperature conditions to ensure the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis generally follows the same principles as laboratory preparation, with scaling up of the reaction conditions and optimization for higher yields and purity .
Chemical Reactions Analysis
Fluorescence-Based Alcohol Sensing Reactions
Chromoionophore IX exhibits reversible fluorescence changes upon exposure to alcohol vapors. The mechanism involves:
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Polarity-induced quenching : Alcohols (methanol, ethanol, 2-propanol) disrupt the ICT process by altering the local dielectric constant of the polymer matrix (e.g., ethyl cellulose or TiO₂), leading to fluorescence quenching .
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Hydrogen bonding : Alcohols form hydrogen bonds with the carbonyl or amine groups in CIX, stabilizing non-radiative decay pathways .
Table 1: Alcohol Detection Performance of this compound-Based Sensors
Analyte | Detection Mechanism | Response Time | Limit of Detection (LOD) |
---|---|---|---|
Methanol | Fluorescence quenching | <60 s | ~50 ppm |
Ethanol | Fluorescence quenching | <60 s | ~30 ppm |
2-Propanol | Fluorescence quenching | <90 s | ~100 ppm |
Data derived from gas-phase testing using ethyl cellulose/TiO₂ matrices .
Ionophore Coordination Reactions
While primarily used for alcohol detection, CIX’s structure allows potential adaptation for cation sensing. The thiophilic or crown ether moieties can engage in:
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Selective cation binding : Interaction with alkali metals (e.g., Na⁺, K⁺) through lone-pair donation from sulfur or oxygen atoms .
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Protonation-deprotonation equilibria : pH-dependent spectral shifts in aqueous media, as observed in related chromoionophores .
Stability and Reactivity Considerations
Scientific Research Applications
Ion-Selective Sensors
Chromoionophore IX is widely utilized in the development of ion-selective electrodes (ISEs) and optical sensors. These devices leverage the compound's selective binding properties to detect specific ions in solution. For instance, studies have demonstrated its effectiveness in detecting ammonium ions in environmental samples, where it was incorporated into polymeric membranes to enhance sensitivity and selectivity .
Table 1: Performance Comparison of Ion-Selective Sensors Using this compound
Sensor Type | Ion Detected | Sensitivity (mV/decade) | Detection Limit (µM) | Reference |
---|---|---|---|---|
Optical Sensor | Ammonium | 58 | 0.1 | |
Potentiometric Sensor | Salicylate | 59 | 0.5 | |
Fluorescent Sensor | Alcohol Vapors | 65 | 0.2 |
Environmental Monitoring
This compound has been employed in environmental monitoring systems to detect pollutants and hazardous substances. Its integration into thin-film sensors allows for real-time monitoring of alcohol vapors and other volatile organic compounds, providing critical data for air quality assessments .
Photodynamic Therapy
In biomedical research, this compound has shown potential as a photosensitizer in photodynamic therapy (PDT). It can be activated by light to produce reactive oxygen species, which can selectively destroy cancer cells. Research indicates that its effectiveness is enhanced when used in conjunction with other compounds like protoporphyrin IX, demonstrating a synergistic effect .
Case Study: Photodynamic Therapy Using this compound
- Objective: Evaluate the efficacy of this compound in PDT for glioma treatment.
- Method: In vitro studies were conducted using glioma cell lines treated with this compound followed by light exposure.
- Results: Significant reduction in cell viability was observed, indicating its potential as an effective therapeutic agent .
Future Directions and Research Opportunities
The versatility of this compound opens avenues for further research and development:
- Enhanced Sensing Technologies: Continued innovation in sensor design could lead to more sensitive and selective devices for various applications.
- Combination Therapies in Medicine: Investigating the use of this compound with other therapeutic agents could enhance treatment outcomes in oncology.
Mechanism of Action
Comparison with Similar Compounds
Comparison with Similar Chromoionophores
Chromoionophores vary in optical properties, ion selectivity, and compatibility with sensor matrices. The following table synthesizes data from the evidence (primarily ) to highlight key differences:
Key Findings:
Optical Properties: Chromoionophore I operates in the red/NIR range, minimizing tissue autofluorescence for in vivo imaging . Chromoionophore III’s dual excitation/emission peaks enable ratiometric Ca²⁺ measurements, improving sensitivity . Chromoionophore XI incorporates near-infrared (NIR) fluorophores for photoacoustic imaging, enhancing tissue penetration .
Ion Selectivity and Matrix Compatibility: Chromoionophore VI’s phenolphthalein backbone favors anion sensing but requires hydrophobic matrices (e.g., plasticized PVC) for stability . Chromoionophore I and III function optimally in hydrophilic environments, enabling intracellular Na⁺ and Ca²⁺ monitoring . Sensor selectivity is influenced by the chromoionophore’s pKa and ionophore binding constants, which are rarely reported together .
Applications in Nanosensors: Chromoionophore I and III are critical for sodium and calcium nanosensors, where ion exchange with H⁺ alters fluorescence . Chromoionophore XI’s reference dye properties enable ratiometric correction for variables like sensor concentration and tissue depth .
Biological Activity
Chromoionophore IX (CIX) is a synthetic fluorescent compound that has garnered attention for its potential applications in sensing technologies, particularly in the detection of alcohols and ions. This article explores the biological activity of CIX, focusing on its mechanisms, applications, and relevant research findings.
This compound is characterized by its unique structure, which includes a chromophoric moiety that enables fluorescence. The compound is synthesized through the condensation of 4-dibutylaminobenzaldehyde with 4-trifluoroacetylbenzaldehyde, resulting in a compound that exhibits distinct optical properties depending on its environment and interactions with various ions or molecules .
Mechanism of Action:
- Fluorescence Modulation: CIX's fluorescence can be modulated by the presence of specific ions, such as alcohols. This property allows it to serve as a sensitive optical sensor for detecting these substances in various matrices .
- Ion Selectivity: The compound exhibits selectivity towards certain ions, which is crucial for its application in ion-selective membranes and sensors. This selectivity is influenced by the chemical environment and the presence of plasticizers in the membrane matrix .
Applications in Sensing Technologies
This compound has been utilized in various sensing applications due to its fluorescence properties and ion selectivity. Notable applications include:
- Alcohol Detection:
- Ion-Selective Membranes:
Research Findings and Case Studies
Several studies have investigated the biological activity and applications of this compound, revealing significant insights into its performance and efficacy.
Table 1: Summary of Research Findings
Case Studies
Case Study 1: Development of Alcohol Sensors
In a recent study by Mohr et al., this compound was integrated into a poly(vinyl chloride) membrane to create a sensor for detecting alcohol vapors. The sensor demonstrated rapid response times and high selectivity for methanol, ethanol, and 2-propanol, indicating its potential for real-time monitoring applications in industrial settings.
Case Study 2: Cytotoxicity Assessment
A comprehensive cytotoxicity study conducted by a research group at KTH assessed the biocompatibility of CIX-based ISMs on human dermal fibroblasts (HDF). The results indicated that while some ionophores exhibited cytotoxic effects, CIX demonstrated low toxicity levels, making it suitable for biomedical applications where cell compatibility is crucial .
Q & A
Basic Research Questions
Q. How is Chromoionophore IX synthesized and characterized for research applications?
this compound is synthesized via condensation reactions involving a mono aza-crown ether moiety and indoaniline derivatives. Key steps include purification through column chromatography and characterization using nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and high-performance liquid chromatography (HPLC) to confirm molecular structure and purity (>95%) . Researchers must validate synthetic batches with spectral data and elemental analysis to ensure reproducibility, as impurities can skew ion-sensing performance .
Q. What are the key spectral properties of this compound in ion-sensing applications?
this compound exhibits a pH-dependent absorption shift in the visible spectrum (λmax ~580–620 nm) due to protonation/deprotonation of its indoaniline group. Its aza-crown ether moiety selectively complexes cations (e.g., K<sup>+</sup>, Na<sup>+</sup>), causing measurable changes in absorbance or fluorescence. Researchers should use spectrophotometric titrations under controlled pH and ionic strength to quantify binding constants (log K) and selectivity coefficients .
Q. What experimental protocols are recommended for validating this compound in optode membranes?
Standard protocols involve immobilizing this compound in plasticized polyvinyl chloride (PVC) membranes doped with ionophores and lipophilic additives. Researchers must calibrate optodes in buffered solutions with varying target ion concentrations, using techniques like digital colorimetry or fiber-optic spectroscopy to track response curves. Replicate experiments at different pH levels (e.g., 4–9) and electrolyte concentrations (e.g., 0.1–1.0 M) are critical to assess robustness .
Advanced Research Questions
Q. How do variations in experimental conditions (pH, ionic strength) affect this compound’s ion selectivity?
this compound’s selectivity is highly sensitive to pH due to competing protonation equilibria. For example, at low pH (≤5), H<sup>+</sup> competes with target cations, reducing sensor sensitivity. Ionic strength impacts activity coefficients, altering apparent binding constants. Advanced studies should employ the Nikolskii-Eisenman equation to model selectivity coefficients (k<sup>pot</sup>ij) and validate results against ion-selective electrode (ISE) data . Researchers must also control CO2 interference in aqueous systems by using sealed calibration setups .
Q. How can contradictory data from this compound-based sensors in mixed-ion systems be resolved?
Contradictions often arise from differences in membrane composition (e.g., plasticizer polarity, ionophore-to-chromoionophore ratio) or measurement techniques. To resolve discrepancies:
- Perform cross-validation using inductively coupled plasma mass spectrometry (ICP-MS) for ground-truth ion concentrations.
- Apply multivariate regression to deconvolute overlapping spectral responses in multi-ion systems.
- Standardize immobilization methods (e.g., covalent binding vs. physical entrapment) to minimize leaching .
Q. What methodologies optimize this compound’s immobilization in fiber-optic chemical sensors?
Covalent immobilization (e.g., silanization followed by crosslinking) enhances stability compared to physical entrapment. Researchers should:
Functionalize optical fibers with amino or thiol groups.
Couple this compound via carbodiimide chemistry.
Validate immobilization efficiency using X-ray photoelectron spectroscopy (XPS) and fluorescence microscopy.
Test sensor longevity under continuous flow conditions (e.g., 72-hour stability assays) .
Q. How can this compound be integrated into multi-analyte detection systems?
Design sensor arrays combining this compound with orthogonal ionophores (e.g., valinomycin for K<sup>+</sup>, calixarenes for Ca<sup>2+</sup>). Use machine learning algorithms (e.g., principal component analysis) to decode complex spectral datasets. For dynamic systems, implement real-time monitoring with microfluidic platforms to control sample introduction and minimize cross-talk .
Q. Methodological Best Practices
- Reproducibility : Document membrane compositions (e.g., %w/w of PVC, plasticizer, ionophore) and calibration conditions in supplemental materials .
- Data Validation : Compare results with established ion-sensing techniques (e.g., ISEs, ICP-MS) and report uncertainties in binding constants .
- Ethical Compliance : Disclose all synthetic protocols and safety data (e.g., MSDS for reagents) in compliance with institutional guidelines .
Properties
IUPAC Name |
1-[4-[(E)-2-[4-(dibutylamino)phenyl]ethenyl]phenyl]-2,2,2-trifluoroethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28F3NO/c1-3-5-17-28(18-6-4-2)22-15-11-20(12-16-22)8-7-19-9-13-21(14-10-19)23(29)24(25,26)27/h7-16H,3-6,17-18H2,1-2H3/b8-7+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVWDIHBWRAWRHS-BQYQJAHWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CCCC)C1=CC=C(C=C1)C=CC2=CC=C(C=C2)C(=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCN(CCCC)C1=CC=C(C=C1)/C=C/C2=CC=C(C=C2)C(=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28F3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30421749 | |
Record name | Chromoionophore IX | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30421749 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
403.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
192190-91-3 | |
Record name | Chromoionophore IX | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30421749 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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